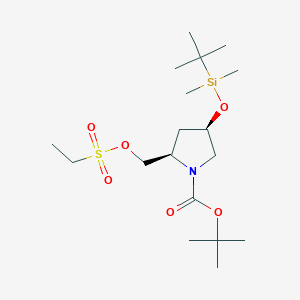
tert-Butyl (2R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the tert-butyldimethylsilyl (TBS) group: This is usually done using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This includes the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether and sulfonyl groups.
Reduction: Reduction reactions can target the carbonyl functionalities if present.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl (2R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate is used as a building block for more complex molecules. Its functional groups allow for further chemical modifications.
Biology and Medicine
The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators. Its stability and reactivity are advantageous in biological systems.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity patterns are exploited in the production of high-value products.
Mechanism of Action
The mechanism of action of tert-Butyl (2R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved are determined by the specific functional groups and their interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R,4R)-4-hydroxy-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl (2R,4R)-4-((trimethylsilyl)oxy)-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
The presence of the tert-butyldimethylsilyl group in tert-Butyl (2R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate imparts unique steric and electronic properties, making it distinct from similar compounds. This affects its reactivity and interactions in both chemical and biological contexts.
Properties
Molecular Formula |
C18H37NO6SSi |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
tert-butyl (2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-(ethylsulfonyloxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H37NO6SSi/c1-10-26(21,22)23-13-14-11-15(25-27(8,9)18(5,6)7)12-19(14)16(20)24-17(2,3)4/h14-15H,10-13H2,1-9H3/t14-,15-/m1/s1 |
InChI Key |
FJDJBUUZMUCDHM-HUUCEWRRSA-N |
Isomeric SMILES |
CCS(=O)(=O)OC[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCS(=O)(=O)OCC1CC(CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















